molecular formula C9H9ClN4O2 B15230411 4-Chloro-8-isopropylpteridine-6,7(5H,8H)-dione

4-Chloro-8-isopropylpteridine-6,7(5H,8H)-dione

Cat. No.: B15230411
M. Wt: 240.64 g/mol
InChI Key: RWMDTDGAJATYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-8-isopropylpteridine-6,7(5H,8H)-dione is a synthetic organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions. This compound, with its unique chlorine and isopropyl substitutions, may exhibit distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-isopropylpteridine-6,7(5H,8H)-dione typically involves multi-step organic reactions starting from simpler precursors. One possible route could involve the chlorination of a pteridine precursor followed by the introduction of the isopropyl group through alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency. Safety protocols and environmental considerations would be paramount in the industrial setting.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-isopropylpteridine-6,7(5H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions could lead to the formation of more reduced pteridine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amino-pteridine derivative.

Scientific Research Applications

4-Chloro-8-isopropylpteridine-6,7(5H,8H)-dione could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme mechanisms involving pteridine cofactors.

    Medicine: Investigating its potential as a therapeutic agent or drug precursor.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-8-isopropylpteridine-6,7(5H,8H)-dione would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Pteridine: The parent compound without chlorine and isopropyl substitutions.

    6,7-Dimethylpteridine: A similar compound with methyl groups instead of chlorine and isopropyl.

    8-Isopropylpteridine: Lacking the chlorine substitution.

Uniqueness

4-Chloro-8-isopropylpteridine-6,7(5H,8H)-dione’s unique substitutions may confer distinct chemical reactivity and biological activity compared to its analogs. These differences could be leveraged in various applications, making it a valuable compound for further research.

Properties

Molecular Formula

C9H9ClN4O2

Molecular Weight

240.64 g/mol

IUPAC Name

4-chloro-8-propan-2-yl-5H-pteridine-6,7-dione

InChI

InChI=1S/C9H9ClN4O2/c1-4(2)14-7-5(6(10)11-3-12-7)13-8(15)9(14)16/h3-4H,1-2H3,(H,13,15)

InChI Key

RWMDTDGAJATYHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=NC=N2)Cl)NC(=O)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.